molecular formula C17H15N3OS2 B4174192 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide

Cat. No. B4174192
M. Wt: 341.5 g/mol
InChI Key: OTGXWEIJTCVBLE-UHFFFAOYSA-N
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Description

“N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide” is a complex organic compound that contains several functional groups and rings . The compound contains a thiazole ring, which is a type of heterocyclic ring that consists of three carbon atoms, one nitrogen atom, and one sulfur atom . This ring is attached to a pyridine ring via a thioether linkage and to a phenyl ring via an amide linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups . The thiazole and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of electrons .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used . The presence of the amide linkage could make it susceptible to hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, it might be soluble in certain solvents and insoluble in others .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it were used as a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could be vast . For example, it could be studied for potential medicinal uses, or researchers could investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12-5-7-13(8-6-12)14-10-23-17(19-14)20-15(21)11-22-16-4-2-3-9-18-16/h2-10H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGXWEIJTCVBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridin-2-ylsulfanylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide

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